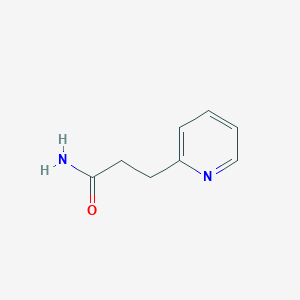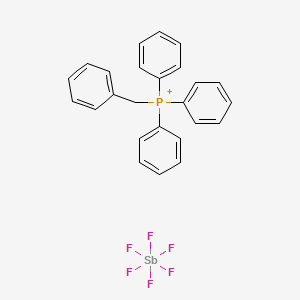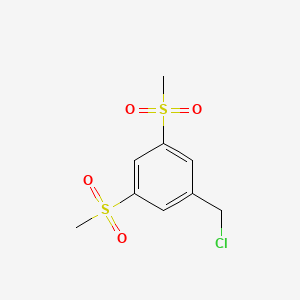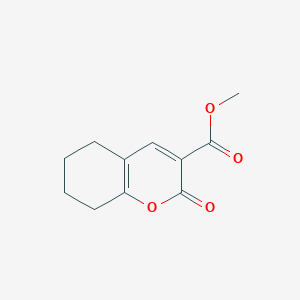
2-Fluorobenzaldehyde dimethyl acetal
Vue d'ensemble
Description
2-Fluorobenzaldehyde dimethyl acetal, also known as 1-(dimethoxymethyl)-2-fluorobenzene, is an organic compound with the molecular formula C9H11FO2. It is a derivative of benzaldehyde where the aldehyde group is protected as a dimethyl acetal, and a fluorine atom is substituted at the ortho position relative to the acetal group. This compound is used in various chemical syntheses and research applications due to its unique reactivity and stability.
Mécanisme D'action
Target of Action
2-Fluorobenzaldehyde dimethyl acetal, also known as 1-(Dimethoxymethyl)-2-fluorobenzene, is primarily used as a synthetic intermediate .
Mode of Action
The compound is known to participate in reactions involving nucleophilic addition . In the presence of an acid catalyst, it can react with alcohols to form acetals . This reaction is reversible and can be used to protect carbonyl groups during organic synthesis .
Biochemical Pathways
It’s worth noting that acetals, which can be formed from this compound, appear in the structures of many sugars . This suggests that the compound could potentially influence carbohydrate metabolism.
Result of Action
The compound’s ability to form acetals suggests that it could potentially influence the structure and function of biomolecules that contain these groups .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of acetals from this compound is facilitated by the presence of an acid catalyst and can be driven to completion by the removal of water .
Analyse Biochimique
Biochemical Properties
The exact biochemical properties of 2-Fluorobenzaldehyde dimethyl acetal are not well-documented in the literature. It is known that fluorobenzaldehyde, a related compound, can be used to make a variety of Schiff base compounds through a condensation reaction . These compounds have been found to have antimicrobial properties .
Cellular Effects
The specific cellular effects of this compound are not well-studied. It has been shown that 2-fluorobenzaldehyde can intercept reactive acetaldehyde at the pyruvate decarboxylase, forming 2-fluorophenylacetyl carbinol within a few seconds .
Molecular Mechanism
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-documented. It has been shown that 2-fluorobenzaldehyde can be involved in the clearance of aldehyde in yeast, leading to altered selectivities compared to catalysis with the purified enzyme .
Méthodes De Préparation
2-Fluorobenzaldehyde dimethyl acetal can be synthesized through the acetalization of 2-fluorobenzaldehyde with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Acetalization Reaction: 2-Fluorobenzaldehyde reacts with excess methanol in the presence of a Brønsted acid or Lewis acid catalyst, such as hydrochloric acid or boron trifluoride, to form the dimethyl acetal.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and yield.
Analyse Des Réactions Chimiques
2-Fluorobenzaldehyde dimethyl acetal undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, the acetal group can be hydrolyzed back to the corresponding aldehyde and methanol.
Common reagents and conditions used in these reactions include acids for hydrolysis, strong oxidizing agents for oxidation, and nucleophiles for substitution reactions. The major products formed from these reactions are 2-fluorobenzaldehyde, 2-fluorobenzoic acid, and substituted benzene derivatives.
Applications De Recherche Scientifique
2-Fluorobenzaldehyde dimethyl acetal is utilized in various scientific research applications:
Comparaison Avec Des Composés Similaires
2-Fluorobenzaldehyde dimethyl acetal can be compared with other similar compounds, such as:
Benzaldehyde dimethyl acetal: Lacks the fluorine substitution, making it less reactive in nucleophilic aromatic substitution reactions.
2-Chlorobenzaldehyde dimethyl acetal: Similar structure but with a chlorine atom instead of fluorine, which can lead to different reactivity and stability profiles.
2-Bromobenzaldehyde dimethyl acetal: Contains a bromine atom, which is larger and more polarizable than fluorine, affecting its chemical behavior.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, making it valuable in various chemical and biological applications.
Propriétés
IUPAC Name |
1-(dimethoxymethyl)-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRDHBIBFZLUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465579 | |
| Record name | 1-(Dimethoxymethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90470-67-0 | |
| Record name | 1-(Dimethoxymethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90470-67-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B3031903.png)








